

Technical Guide: 1,1,3,4-Tetramethylgermole

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Compound of Interest

Compound Name: *Germole, 1,1,3,4-tetramethyl-*

CAS No.: 82763-96-0

Cat. No.: B13801989

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Fundamental Properties, Electronic Structure, and Synthetic Protocols[1]

Executive Summary

1,1,3,4-Tetramethylgermole (CAS: 82763-96-0) serves as the fundamental aliphatic reference standard in the study of Group 14 metalloles. Unlike its sterically encumbered analogs (e.g., hexaphenylgermole) which are renowned for Aggregation-Induced Emission (AIE), the tetramethyl derivative provides a "clean" electronic baseline. It allows researchers to isolate the intrinsic effects of

conjugation—the interaction between the germanium center and the butadiene backbone—without the confounding variables of massive aryl rotors.

This guide is structured for researchers requiring precise physicochemical data, synthesis protocols, and mechanistic insights into the orbital interactions that make germoles superior electron-transport materials in optoelectronics.[1]

Molecular Architecture & Electronic Theory

The defining feature of 1,1,3,4-tetramethylgermole is the low-lying LUMO (Lowest Unoccupied Molecular Orbital).[1] This is not merely a structural quirk but the result of a specific orbital interaction that lowers the energy barrier for electron injection.[2]

1.1 The

Conjugation Mechanism

In the germole ring, the exocyclic

orbitals of the Ge-CH

bonds interact with the

orbital of the butadiene framework.

- Effect: This hyperconjugation stabilizes the LUMO, significantly increasing the electron affinity compared to cyclopentadiene or silole analogs.
- Consequence: The molecule acts as an efficient electron acceptor, a property scalable to complex derivatives used in OLED electron transport layers (ETLs).[1]

1.2 Structural Specifications

- IUPAC Name: 1,1,3,4-tetramethyl-1

-germole[1]

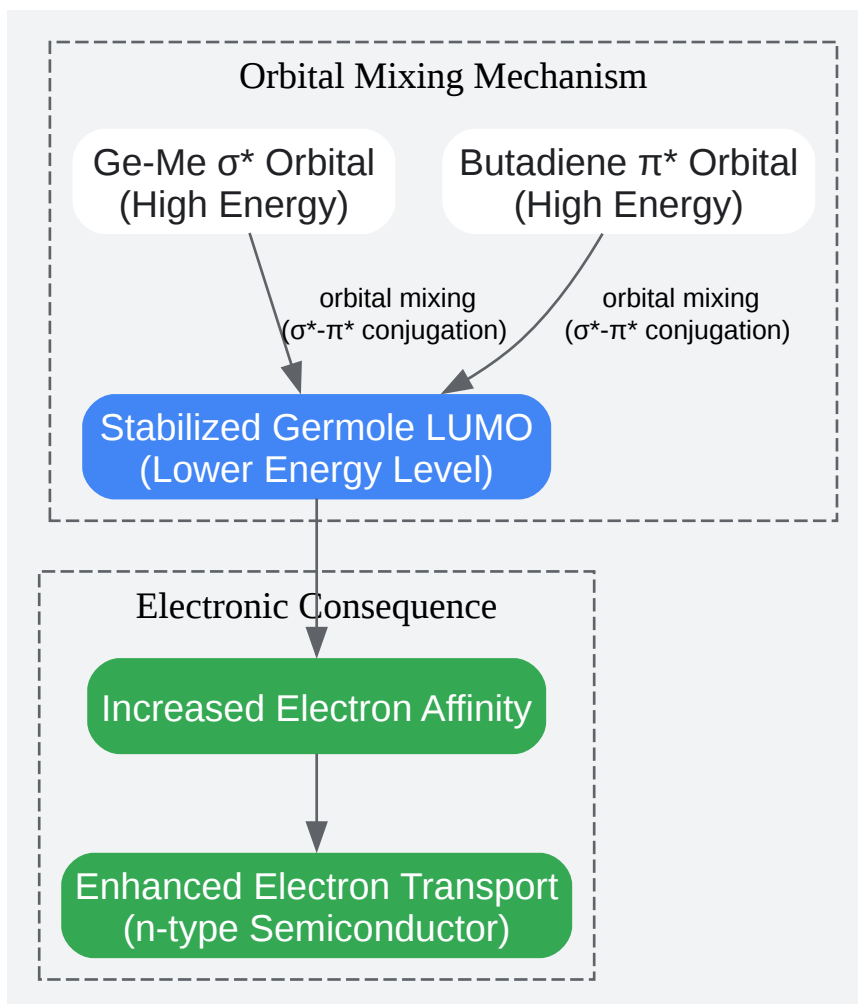
- Formula: C

H

Ge

- Molecular Weight: 182.79 g/mol [2]
- Geometry: The GeC

ring is planar to slightly puckered, maximizing orbital overlap.



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Figure 1: Mechanism of LUMO stabilization in 1,1,3,4-tetramethylgermole via orbital mixing.

Physicochemical Properties[2][3][4][5][6][7]

The following data consolidates experimental values and calculated electronic parameters.

| Property | Value / Description | Context |
|----------------|--------------------------------------|--|
| Physical State | Colorless Liquid / Low-melting solid | Distinct from solid polyphenyl analogs.[2] |
| Boiling Point | ~160–165 °C (estimated) | Volatile compared to aryl derivatives.[2] |
| HOMO Energy | -5.8 to -6.0 eV | Determined via Photoelectron Spectroscopy (PES).[2] |
| LUMO Energy | -1.2 to -1.5 eV | Lower than equivalent cyclopentadienes.[2] |
| Band Gap | ~4.5 eV | Wide gap; absorption in UV region.[2] |
| Fluorescence | Weak / Non-emissive in solution | Lacks AIE rotors; serves as a non-emissive control.[2] |
| Solubility | Hexane, THF, Chloroform, Benzene | Highly soluble in non-polar organic solvents.[1] |

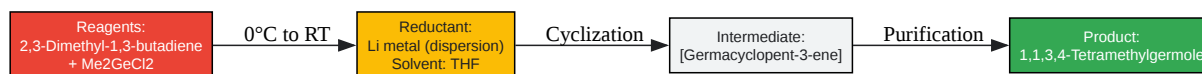
Expert Insight: The lack of strong fluorescence in 1,1,3,4-tetramethylgermole is critical. Unlike 1,1-dimethyl-2,3,4,5-tetraphenylgermole, which glows due to Restriction of Intramolecular Rotation (RIR), the methyl groups in this molecule are too small to hinder rotation or vibration effectively. It represents the "off" state in the AIE mechanistic study.[2]

Synthesis Protocol

The synthesis requires strict inert atmosphere techniques (Schlenk line or Glovebox) due to the moisture sensitivity of the organolithium intermediates and the chlorogermane precursors.[1]

3.1 Reaction Pathway

The most robust route involves the reductive cyclization of 2,3-dimethyl-1,3-butadiene with a dichlorogermane source using Lithium metal.



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Figure 2: One-pot reductive cyclization pathway for germole synthesis.

3.2 Step-by-Step Methodology

- Preparation: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add Lithium dispersion (4.0 equiv) and dry THF (50 mL).
- Addition: Cool the suspension to 0°C. Add dichlorodimethylgermane (1.0 equiv) and 2,3-dimethyl-1,3-butadiene (1.0 equiv) dropwise simultaneously (or pre-mixed).
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will typically turn yellow/brown.[2]
- Quenching: Carefully quench excess lithium with methanol (dropwise, exothermic).[2]
- Work-up: Remove solvent under reduced pressure. Extract the residue with hexane.[2] Filter through Celite to remove lithium salts.[2]
- Purification: Distillation under reduced pressure is preferred for the tetramethyl derivative due to its volatility.[2]
 - Note: Column chromatography on silica gel can be used, but rapid elution with hexane is recommended to avoid decomposition.[2]

Applications in Research & Development

While 1,1,3,4-tetramethylgermole is a small molecule, its role is pivotal in three high-value sectors:

4.1 Organometallic Precursors

It serves as a ligand for transition metals.[2] The diene system can coordinate with Fe(CO)

moieties.[2]

- Reaction: 1,1,3,4-tetramethylgermole + Fe

(CO)

[(

-germole)Fe(CO)

].[1]

- Utility: These complexes are used to study the donation of electron density from the germanium ring to the metal center.[2]

4.2 Optoelectronics (OLEDs)

It acts as a model system for Electron Transport Layers (ETL).[1][2]

- Researchers use the electronic data (HOMO/LUMO) of this molecule to calibrate DFT calculations for larger, polymeric germoles.
- If a new polymeric material's LUMO aligns with the -1.5 eV benchmark of this molecule, it predicts good electron injection properties.

4.3 Bio-Imaging Probe Design (AIE Reference)

For drug development professionals working on fluorescent bioprobes:

- This molecule is the negative control.[2]
- When designing a germole-based AIE probe (e.g., for imaging mitochondria), one compares the emission intensity of the new drug candidate against the non-emissive tetramethylgermole to quantify the "Turn-On" ratio.[1]

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